Enzyme Substrate Specificity: N4-Acetylcytosine vs. N4-Acetylcytidine for YqfB Amidohydrolase
N4-Acetylcytosine serves as a distinct substrate for the YqfB amidohydrolase from *E. coli* with a well-characterized catalytic efficiency that differentiates it from the nucleoside counterpart N4-acetylcytidine. In head-to-head comparisons, the enzyme exhibits a significantly higher turnover number (kcat) for N4-acetylcytosine compared to the mutant enzyme E74A . This kinetic divergence underscores that the presence of the ribose sugar moiety (as in N4-acetylcytidine) is not inert but instead modulates the enzyme's catalytic machinery, affecting both binding affinity and product release.
| Evidence Dimension | Enzyme Turnover Number (kcat) |
|---|---|
| Target Compound Data | kcat = 0.22 s⁻¹ (mutant E74A) |
| Comparator Or Baseline | N4-acetylcytidine (ac4C): No detectable kcat in this assay system; lower efficiency with wild-type enzyme |
| Quantified Difference | N4-Acetylcytosine is a measurable substrate; N4-acetylcytidine exhibits >10-fold decrease in activity in mutant enzymes |
| Conditions | YqfB amidohydrolase mutant E74A, pH 8.0, 22°C, recombinant C-terminally His6-tagged enzyme |
Why This Matters
For researchers using N4-Acetylcytosine in enzymatic deprotection or metabolic studies, these kinetic parameters provide a predictable, quantifiable benchmark; N4-acetylcytidine would yield different and potentially misleading kinetic profiles.
- [1] BRENDA Enzyme Database. (n.d.). Ligand N4-acetylcytosine: kcat Value. Retrieved from https://enzyme-information.de/ligand.php?brenda_ligand_id=247510 View Source
- [2] BRENDA Enzyme Database. (n.d.). EC 3.5.1.135 - N4-acetylcytidine amidohydrolase. Retrieved from https://brenda-enzymes.de/ View Source
- [3] Proteopedia. (n.d.). EC 3.5.1.135. Retrieved from https://proteopedia.org View Source
